molecular formula C3H8O3Zn B1215157 Glyzinc CAS No. 16754-68-0

Glyzinc

Cat. No.: B1215157
CAS No.: 16754-68-0
M. Wt: 157.5 g/mol
InChI Key: LRGQZEKJTHEMOJ-UHFFFAOYSA-N
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Description

Zinc glycerolate is a crystalline compound formed by the reaction of zinc oxide with glycerol. It is known for its biocompatibility and has been studied for various applications, particularly in the fields of medicine and materials science. The compound is characterized by its unique structure, which allows it to interact with biological systems effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc glycerolate can be synthesized by heating zinc oxide with an excess of glycerol. The reaction typically occurs at temperatures ranging from 110°C to 240°C. For instance, one method involves heating zinc oxide powder in glycerol at a molar ratio of 1:7 for 24 hours at 130°C . Another method involves heating zinc oxide and excess glycerol at 240°C .

Industrial Production Methods: Industrial production of zinc glycerolate often involves similar methods but on a larger scale. The process may include additional steps such as purification and characterization using techniques like Fourier transform infrared spectroscopy, thermogravimetric analysis, and scanning electron microscopy .

Chemical Reactions Analysis

Types of Reactions: Zinc glycerolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide.

    Reduction: It can be reduced under specific conditions to yield elemental zinc.

    Substitution: It can participate in substitution reactions where glycerol is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves oxygen or other oxidizing agents.

    Reduction: Often requires reducing agents like hydrogen or carbon monoxide.

    Substitution: Involves reagents that can replace glycerol, such as other polyols or organic acids.

Major Products Formed:

Mechanism of Action

The mechanism of action of zinc glycerolate involves its interaction with biological molecules. Zinc ions play a crucial role in various enzymatic processes, acting as cofactors for numerous enzymes. The glycerolate component helps in the controlled release of zinc ions, enhancing their bioavailability. This controlled release mechanism is particularly beneficial in medical applications where sustained zinc ion delivery is required .

Comparison with Similar Compounds

    Zinc Oxide: Commonly used in sunscreens and as a catalyst.

    Zinc Gluconate: Used as a dietary supplement and in cold remedies.

    Zinc Acetate: Employed in lozenges for treating the common cold.

Comparison:

Biological Activity

Glyzinc, also known as zinc glycinate, is a chelated compound formed from the amino acid glycine and zinc. This compound is notable for its enhanced bioavailability and potential health benefits, particularly in dietary supplementation. The biological activity of this compound is primarily attributed to its components: zinc and glycine, each contributing significantly to various physiological processes.

Composition and Properties

This compound consists of zinc ions coordinated with glycine molecules, creating a stable complex. This structure enhances the absorption of zinc in the gastrointestinal tract compared to other forms of zinc supplements. The following table summarizes key characteristics of this compound and other common zinc supplements:

Compound Name Composition Unique Features
This compound (Zinc Glycinate)Zinc chelate with glycineImproved absorption and bioavailability
Zinc GluconateZinc salt of gluconic acidBetter gastrointestinal tolerance
Zinc CitrateZinc salt of citric acidEnhanced absorption due to organic acid chelation
Zinc AcetateZinc salt of acetic acidCommonly used in lozenge form for cold treatment
Zinc PicolinateZinc salt of picolinic acidBelieved to have superior absorption properties

The mechanism of action for this compound involves the release of zinc ions in a controlled manner, which enhances their bioavailability. Zinc plays a crucial role in numerous enzymatic reactions, serving as a cofactor for various enzymes involved in metabolism, immune function, and DNA synthesis. Glycine contributes to protein synthesis and acts as a neurotransmitter, further supporting metabolic processes.

Immune Function

Zinc is essential for maintaining immune system integrity. Studies indicate that zinc supplementation can enhance immune responses, particularly in individuals with deficiencies. For instance, research has shown that zinc supplementation significantly reduces fasting blood sugar (FBS), insulin levels, and HbA1c in diabetic patients, indicating its potential role in managing metabolic disorders .

Antimicrobial Properties

This compound exhibits antimicrobial activity due to the inherent properties of zinc. It has been studied for its effectiveness against various pathogens and its ability to inhibit biofilm formation. This makes it a candidate for applications in wound healing and infection control .

Glycemic Control

Recent meta-analyses have highlighted the beneficial effects of zinc on glycemic biomarkers. A systematic review revealed that zinc supplementation led to significant reductions in FBS, HOMA-IR (Homeostasis Model Assessment of Insulin Resistance), insulin levels, and HbA1c across multiple studies . These findings suggest that this compound could be an effective adjunct therapy for managing type 2 diabetes.

Case Studies

  • Study on Diabetic Patients :
    • Objective : To assess the impact of zinc supplementation on glycemic control.
    • Results : Participants receiving this compound showed a significant decrease in FBS (WMD: −13.58; p < 0.001) and insulin levels (SMD: −0.67; p < 0.001) compared to the control group.
    • : this compound may improve glycemic control in individuals with type 2 diabetes .
  • Study on Ruminants :
    • Objective : To compare the bioavailability of bis-glycinate Zn versus ZnSO4.
    • Results : Lambs supplemented with this compound exhibited higher plasma Zn concentrations and improved nutrient digestibility compared to those receiving inorganic zinc sources.
    • : The study suggests enhanced retention and absorption rates for this compound over traditional forms .

Research Findings

Research indicates that this compound not only improves zinc bioavailability but also enhances overall health outcomes related to metabolic functions:

  • Bioavailability Studies : Comparisons between this compound and other forms like zinc gluconate have shown superior absorption rates for this compound .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of zinc have demonstrated its potential as an antibacterial agent .
  • Growth Performance in Poultry : A study on broiler chickens indicated that supplementation with zinc glycinate improved growth performance and bone mineralization .

Properties

IUPAC Name

propane-1,2,3-triol;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGQZEKJTHEMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937344
Record name Propane-1,2,3-triol--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-68-0
Record name Propane-1,2,3-triol--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glyzinc
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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